molecular formula C20H16Cl2O B14270029 Cyclohexanone, 2,6-bis[(3-chlorophenyl)methylene]- CAS No. 138197-91-8

Cyclohexanone, 2,6-bis[(3-chlorophenyl)methylene]-

Cat. No.: B14270029
CAS No.: 138197-91-8
M. Wt: 343.2 g/mol
InChI Key: YLYVKSBWJVLOJI-UHFFFAOYSA-N
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Description

Cyclohexanone, 2,6-bis[(3-chlorophenyl)methylene]- is an organic compound with a complex structure It is a derivative of cyclohexanone, where the hydrogen atoms at the 2 and 6 positions are replaced by (3-chlorophenyl)methylene groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of cyclohexanone, 2,6-bis[(3-chlorophenyl)methylene]- typically involves the reaction of cyclohexanone with 3-chlorobenzaldehyde in the presence of a base. The reaction proceeds through a condensation mechanism, forming the desired product. The reaction conditions often include:

    Solvent: Ethanol or methanol

    Base: Sodium hydroxide or potassium hydroxide

    Temperature: Room temperature to reflux conditions

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions for higher yields and purity, as well as ensuring the process is cost-effective and environmentally friendly.

Chemical Reactions Analysis

Types of Reactions

Cyclohexanone, 2,6-bis[(3-chlorophenyl)methylene]- can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids.

    Reduction: Reduction can lead to the formation of alcohols.

    Substitution: The chlorophenyl groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.

    Reduction: Sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products

    Oxidation: Carboxylic acids

    Reduction: Alcohols

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Cyclohexanone, 2,6-bis[(3-chlorophenyl)methylene]- has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Potential use in studying enzyme interactions and metabolic pathways.

    Medicine: Investigated for its potential pharmacological properties.

    Industry: Used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of cyclohexanone, 2,6-bis[(3-chlorophenyl)methylene]- involves its interaction with various molecular targets. The compound can act as an electrophile, reacting with nucleophiles in biological systems. This interaction can lead to the modulation of enzyme activity and other biochemical pathways.

Comparison with Similar Compounds

Similar Compounds

    Cyclohexanone: A simpler ketone with a six-membered ring.

    2,6-Dibenzylidenecyclohexanone: Similar structure but with benzylidene groups instead of chlorophenyl groups.

    2,6-Dimethylcyclohexanone: A derivative with methyl groups at the 2 and 6 positions.

Uniqueness

Cyclohexanone, 2,6-bis[(3-chlorophenyl)methylene]- is unique due to the presence of the (3-chlorophenyl)methylene groups, which impart distinct chemical properties and reactivity. This makes it a valuable compound for specific applications in research and industry.

Properties

CAS No.

138197-91-8

Molecular Formula

C20H16Cl2O

Molecular Weight

343.2 g/mol

IUPAC Name

2,6-bis[(3-chlorophenyl)methylidene]cyclohexan-1-one

InChI

InChI=1S/C20H16Cl2O/c21-18-8-1-4-14(12-18)10-16-6-3-7-17(20(16)23)11-15-5-2-9-19(22)13-15/h1-2,4-5,8-13H,3,6-7H2

InChI Key

YLYVKSBWJVLOJI-UHFFFAOYSA-N

Canonical SMILES

C1CC(=CC2=CC(=CC=C2)Cl)C(=O)C(=CC3=CC(=CC=C3)Cl)C1

Origin of Product

United States

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